molecular formula C13H24 B14745652 Cyclotridecene

Cyclotridecene

Cat. No.: B14745652
M. Wt: 180.33 g/mol
InChI Key: AVHHUCROZGSCGZ-UPHRSURJSA-N
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Description

Cyclotridecene is an organic compound with the chemical formula C₁₃H₂₄ It is a cycloalkene, specifically a cyclic hydrocarbon with a double bond within a thirteen-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclotridecene can be synthesized through various methods. One common synthetic route involves the ring-closing metathesis (RCM) reaction. This method uses a catalyst, typically a ruthenium-based complex, to facilitate the formation of the thirteen-membered ring from a suitable diene precursor. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and moderate temperatures to ensure the stability of the catalyst and the reactants.

Industrial Production Methods

In an industrial setting, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and efficiency of the reaction. The choice of catalyst and reaction conditions is crucial to minimize side reactions and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclotridecene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclotridecanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The double bond in this compound can be reduced to form cyclotridecane using hydrogen gas in the presence of a palladium or platinum catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Cyclotridecanone

    Reduction: Cyclotridecane

    Substitution: Halogenated this compound derivatives

Scientific Research Applications

Cyclotridecene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of larger macrocyclic compounds and as a model compound for studying ring strain and reactivity in cycloalkenes.

    Biology: Investigated for its potential use in the development of new pharmaceuticals due to its unique structural properties.

    Medicine: Explored for its potential as a building block in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclotridecene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophiles to form new bonds. In biological systems, the mechanism of action would depend on the specific molecular targets and pathways involved, which are currently under investigation.

Comparison with Similar Compounds

Cyclotridecene can be compared with other cycloalkenes such as cyclododecene and cyclotetradecene. While all these compounds share the characteristic of having a cyclic structure with a double bond, this compound is unique due to its thirteen-membered ring, which imparts different physical and chemical properties. For example, this compound has a different ring strain compared to cyclododecene and cyclotetradecene, affecting its reactivity and stability.

Similar Compounds

    Cyclododecene: A twelve-membered ring with a double bond.

    Cyclotetradecene: A fourteen-membered ring with a double bond.

This compound’s unique ring size and structure make it a valuable compound for various applications and studies in chemistry and related fields.

Properties

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

cyclotridecene

InChI

InChI=1S/C13H24/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-2H,3-13H2/b2-1-

InChI Key

AVHHUCROZGSCGZ-UPHRSURJSA-N

Isomeric SMILES

C1CCCCC/C=C\CCCCC1

Canonical SMILES

C1CCCCCC=CCCCCC1

Origin of Product

United States

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